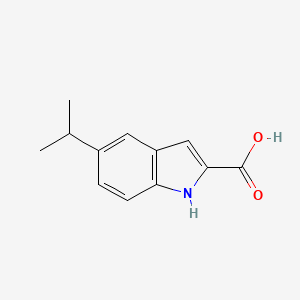

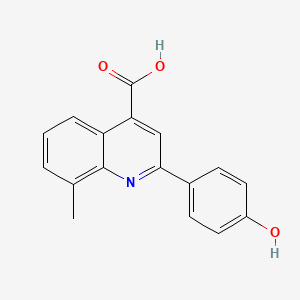

2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

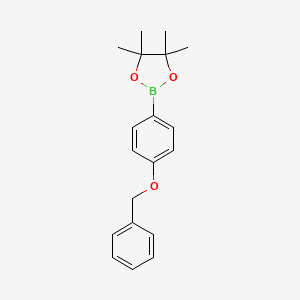

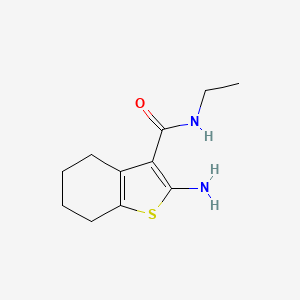

The compound of interest, 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core substituted with a hydroxyphenyl group and a methyl group, as well as a carboxylic acid functionality. This structure suggests potential for various biological activities and chemical interactions due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. For instance, a rapid synthesis method for a hydroxyisoquinoline carboxylic acid, a structural analogue, was reported using a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another study described the synthesis of substituted 4-oxoquinoline-3-carboxylic acids with a methyl group at the 8-position, which showed significant antibacterial activity . These methods could potentially be adapted for the synthesis of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.

Molecular Structure Analysis

Vibrational spectroscopic and quantum chemical computational studies have been conducted on similar compounds to understand their molecular structure. For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid was studied using FT-IR, FT-Raman, and NMR spectra, and the data were compared with computational results. The study provided insights into vibrational frequencies, geometrical parameters, and the stability of the molecule . Such analyses are crucial for understanding the molecular structure and reactivity of 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, which can be used to synthesize new compounds or modify existing ones. For instance, hydroxyglycine reactions with 2-aminobenzophenones yield quinazoline derivatives, which can be further transformed into different isomers and oxidized to quinazolines . The Schmidt reaction has also been employed to convert indones to quinoline derivatives, demonstrating the versatility of quinoline chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The presence of a carboxylic acid group, for example, can lead to the formation of hydrogen-bonded structures, as seen in the proton-transfer compounds of quinoline with dichlorophthalic acid . The brominated hydroxyquinoline has been used as a photolabile protecting group, indicating the potential for photochemical reactivity . Additionally, the antibacterial activities of quinoline carboxylic acids have been linked to their structure-activity relationships, with certain substitutions enhancing their efficacy .

科学的研究の応用

Photolabile Protecting Groups

- Brominated Hydroxyquinoline: A study focused on 8-bromo-7-hydroxyquinoline (BHQ), a photolabile protecting group for carboxylic acids, which is more efficient than some other compounds and suitable for in vivo use due to its increased solubility and low fluorescence, making it useful for biological messengers (Fedoryak & Dore, 2002).

Noncovalent-Bonded Supramolecular Architectures

- Noncovalent Interactions with Carboxylic Acids: Research into noncovalent interactions between organic bases like 2-methylquinoline/quinoline and carboxylic acids helps understand their binding mechanisms. These compounds form crystalline complexes exhibiting 1D–3D framework structures through hydrogen bonds and secondary propagating interactions (Gao et al., 2014).

Synthesis of Constrained Amino Acid Analogs

- Synthesis of Tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid: A rapid synthesis method for this compound, a constrained tyrosine analog, was developed using Pictet-Spengler reaction and catalytic dehalogenation, offering high optical purity (Verschueren et al., 1992).

Derivatives and Sensitivity Studies

- Derivatives with Solubilizing Groups: A study created derivatives of 8-hydroxyquinoline containing solubilizing groups and groups that hinder chelation, focusing on their reactions with various metals (Holiingshead, 1958).

Synthesis of Quinoline Derivatives

- Synthesis of Fluorophores: Quinoline derivatives, including aminoquinolines, are synthesized for their applications as fluorophores in biochemistry and medicine, and for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-3-2-4-13-14(17(20)21)9-15(18-16(10)13)11-5-7-12(19)8-6-11/h2-9,19H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIMNIHQSBGSCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421352 |

Source

|

| Record name | 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669726-20-9 |

Source

|

| Record name | 2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)